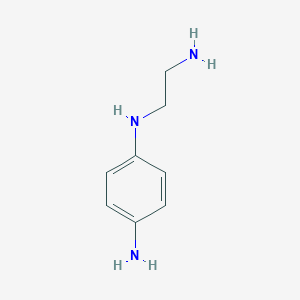

Ethylenediamine, N-(4-aminophenyl)-

Descripción general

Descripción

Ethylenediamine, N-(4-aminophenyl)-, also known as 4-Aminobenzenediamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow liquid that is soluble in water and ethanol. This compound is commonly used in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and polymers. In

Mecanismo De Acción

Ethylenediamine, N-(4-aminophenyl)- forms complexes with metal ions through the formation of coordinate covalent bonds. The lone pair of electrons on the nitrogen atoms in the compound can form bonds with metal ions, creating a stable complex. This complexation process is reversible, and the metal ion can be released from the complex by changing the conditions of the solution, such as pH or temperature.

Efectos Bioquímicos Y Fisiológicos

Ethylenediamine, N-(4-aminophenyl)- has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are molecules that can damage cells and tissues. Ethylenediamine, N-(4-aminophenyl)- has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethylenediamine, N-(4-aminophenyl)- is a versatile compound that can be used in various lab experiments. Its ability to form complexes with metal ions makes it useful in the synthesis of chelating agents and in the removal of metal ions from solutions. However, the high toxicity of this compound can limit its use in some experiments, and precautions should be taken when handling it.

Direcciones Futuras

There are many future directions for the use of Ethylenediamine, N-(4-aminophenyl)- in scientific research. One direction is the development of new chelating agents that can selectively remove specific metal ions from solutions. Another direction is the use of Ethylenediamine, N-(4-aminophenyl)- in the development of new drugs that can target specific enzymes involved in oxidative stress. Additionally, the use of Ethylenediamine, N-(4-aminophenyl)- in the synthesis of new polymers and materials is an area of ongoing research.

Aplicaciones Científicas De Investigación

Ethylenediamine, N-(4-aminophenyl)- is widely used in scientific research for its ability to form complexes with various metal ions. This compound is commonly used in the synthesis of chelating agents, which are compounds that can remove metal ions from solutions. Chelating agents have various applications in the fields of medicine, agriculture, and environmental science.

Propiedades

Número CAS |

19201-32-2 |

|---|---|

Nombre del producto |

Ethylenediamine, N-(4-aminophenyl)- |

Fórmula molecular |

C8H13N3 |

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

4-N-(2-aminoethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |

Clave InChI |

TVARKMCEMIFLIP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)NCCN |

SMILES canónico |

C1=CC(=CC=C1N)NCCN |

Otros números CAS |

19201-32-2 |

Sinónimos |

N-(2-Aminoethyl)-1,4-benzenediamine |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)